

Technical Support Center: Minimizing Nerve Injury in BSSO Surgery

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Compound of Interest

Compound Name:	BSSO
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This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guides to minimize inferior alveolar nerve (IAN) injury during Bilateral Sagittal Split Osteotomy (**BSSO**) surgery.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of inferior alveolar nerve (IAN) injury during **BSSO** surgery?

A1: IAN injury during **BSSO** is a significant complication that can lead to neurosensory disturbance (NSD) in the lower lip and chin.[1][2][3] The primary mechanisms of injury occur at various stages of the procedure and include:

- Medial Dissection and Retraction: Manipulation of soft tissue and retraction near the lingula on the medial side of the mandibular ramus can cause nerve traction or compression.[3]
- Osteotomy Cuts: The bone cuts made with saws, burs, or piezosurgery instruments are in close proximity to the mandibular canal, creating a high risk of direct nerve trauma.[4]

- Splitting of the Mandible: During the separation of the proximal and distal bone segments, the IAN can be stretched, compressed, or trapped.[3]
- Fixation: The placement of bicortical screws or miniplates for fixation can directly impinge on or compress the nerve.[5][6] Studies suggest that monocortical miniplates may be associated with a lower risk of radiographic canal penetration compared to bicortical screws.[1][2][7]
- Segment Repositioning: The magnitude of mandibular advancement or setback can cause stretching of the IAN.[3]

Q2: How can preoperative imaging be leveraged to reduce the risk of IAN injury?

A2: Preoperative imaging is crucial for surgical planning and risk stratification.[2] Cone-beam computed tomography (CBCT) is highly effective for this purpose.[1][2][7]

- 3D Visualization: CBCT provides high-resolution, three-dimensional images that clearly delineate the buccolingual position and course of the mandibular canal.[1][2] This allows for the identification of high-risk anatomical variations.[2]
- Virtual Surgical Planning: Using CBCT data, surgeons can perform virtual surgery to plan the precise path of the osteotomy, minimizing the risk of encroaching on the nerve.[1][7] This planning can be used to create 3D-printed surgical cutting guides for enhanced accuracy.[1][8]
- Risk Assessment: CBCT helps identify anatomical features that may increase the risk of nerve injury, such as a thin buccal bone cortex or a high-riding mandibular canal.[2]

Q3: What is the role of intraoperative nerve monitoring (IONM) in preventing IAN injury?

A3: Intraoperative neurophysiological monitoring provides real-time feedback on the functional integrity of the IAN during surgery.[9][10][11] By continuously assessing sensory nerve action potentials (SNAPs), surgeons can be alerted to potential nerve damage from retraction, splitting, or fixation, allowing for immediate corrective action.[9][10] Studies have shown that monitoring can prevent nerve injury during critical stages of the **BSSO** procedure.[9] For example, if a change in the SNAP is detected during medial retraction, the surgeon can adjust the instruments or reduce the duration of retraction to prevent permanent damage.[9]

Q4: Does the choice of osteotomy instrument (e.g., Piezosurgery vs. conventional saw) affect nerve injury rates?

A4: The choice of instrument may influence the risk and severity of nerve injury. Piezosurgery, which uses ultrasonic microvibrations, is designed to cut hard tissue selectively while minimizing damage to adjacent soft tissues like nerves.[12][13]

- **Precision and Safety:** Piezosurgery may offer more precise osteotomy cuts and reduce the risk of direct mechanical trauma to the IAN.[1][2][7] The blood-free surgical field it creates can also improve visualization.[13]
- **Neurosensory Outcomes:** Some studies suggest that while piezosurgery may reduce the severity of NSD, it may not change the overall incidence of permanent nerve lesions compared to conventional methods.[12] However, other research indicates that patients who undergo piezo-osteotomy may experience a lesser amount of neurosensory disturbance and faster recovery.[13] One study reported NSD rates of 1.8% to 23.0% with piezoelectric surgery compared to 7.3% to 52.0% with conventional techniques at 2 to 12 months post-op. [14]

Q5: What is the evidence for using corticosteroids to prevent or treat IAN injury?

A5: Corticosteroids are used to reduce postoperative inflammation and edema, which could theoretically decompress the nerve and aid recovery. However, the evidence for their efficacy in preventing or treating NSD is mixed.

- **Systemic Administration:** Intravenous dexamethasone is primarily effective at reducing edema, but its benefit for preventing NSD is uncertain.[1][2][7]
- **Local Administration:** Local application of betamethasone at the surgical site at the time of closure may lead to early improvements in sensory function.[1][2][7]
- **Postoperative Treatment:** One study found that oral prednisolone administered 3 to 6 weeks after surgery had the potential to accelerate the recovery of sensory impairment, suggesting that starting treatment later than 1 week postoperatively may be desirable.[15] Conversely, another randomized controlled trial found that betamethasone did not reduce neurosensory disturbances over time.[4][16]

Troubleshooting Guides

Issue: Signal Loss or Degradation During Intraoperative Nerve Monitoring

- Possible Cause 1: Surgical Manipulation. Retraction, splitting, or fixation is impinging on the nerve.
 - Solution: Immediately notify the surgeon. Temporarily cease the current surgical maneuver. The surgeon should assess the position of retractors and instruments. If the signal recovers, proceed with caution using finer instruments and reduced force.[9] Shortening the duration of maneuvers like medial opening to less than 10 minutes can help preserve nerve function.[9]
- Possible Cause 2: Technical Failure. Electrodes have been dislodged or there is an equipment malfunction.
 - Solution: Quickly verify electrode placement and check all connections to the monitoring equipment. Ensure there is no systemic neuromuscular blockade, which would inhibit nerve stimulation.[17]
- Possible Cause 3: Anesthesia. Certain anesthetic agents can affect nerve potentials.
 - Solution: Consult with the anesthesiologist to ensure the anesthetic regimen is compatible with neurophysiological monitoring.[11]

Issue: Unexpected "Bad Split" or Unfavorable Fracture During Osteotomy

- Possible Cause: Incomplete osteotomy cuts or complex mandibular anatomy.
 - Solution: Preoperative planning with CBCT can help anticipate difficult anatomy.[2] Various surgical modifications, such as the parallel osteotomy splitting technique (POST) or incorporating an additional inferior border osteotomy, have been developed to mitigate mechanical stress and reduce the risk of bad splits.[2][18] Using a curved Steinhauser osteotome for the inferior border cut can be a simple and safe modification.[18]

Quantitative Data Summary

Surgical Technique/Intervention	Study Type	Number of Patients/Sides	Outcome Measure	Reported Incidence of Neurosensory Disturbance (NSD)	Follow-up Period
Piezosurgery	Retrospective Study	52 patients	Patient-reported discomfort (VAS) & clinical tests	83% of nerves had no or slightly altered sensitivity. 71% of patients perceived moderate to no discomfort. [12]	At least 24 months
Piezosurgery vs. Conventional Saw	Systematic Review	5 studies included	Subjective and objective neurosensory tests	1.8% - 23.0% with piezosurgery vs. 7.3% - 52.0% with conventional techniques. [14]	2 to 12 months
Modified Obwegeser-Dal Pont Technique	Not specified	Not specified	Not specified	3.5% incidence of IAN injury. [2]	12 months
Technique Preserving Inferior Border	Not specified	Not specified	Hypoesthesia rate	12.5% rate of hypoesthesia. [2]	1 year

Modified Buccal Osteotomy	Not specified	Not specified	IAN injury rates	Reduced from 36.4% to 9.73%.[2]	Not specified
General BSSO Incidence	Systematic Review	Multiple studies	NSD	Varies widely, from 9% to 84.6%.[2]	Varies

Experimental Protocols

Protocol 1: Intraoperative Monitoring of the Inferior Alveolar Nerve

Objective: To continuously assess the electrophysiological function of the IAN during **BSSO** to prevent iatrogenic injury.[9]

Methodology:

- **Stimulation:** Two monopolar needle electrodes are placed to stimulate the IAN at its exit from the mental foramen. These electrodes can be fixed to the dental splint for stability.[9]
- **Recording:** A silver-wire recording electrode is inserted percutaneously near the oval foramen to record orthodromic sensory nerve action potentials (SNAPs).[9]
- **Baseline Measurement:** Establish a stable baseline SNAP (measuring latency and amplitude) after induction of anesthesia and before the surgical incision.
- **Continuous Monitoring:** Monitor the SNAP waveform continuously throughout the procedure. Pay close attention during high-risk stages: medial pterygoid muscle dissection, sawing, splitting, and fixation.[9]
- **Data Analysis:** A significant decrease in SNAP amplitude or an increase in latency is indicative of nerve stress or potential injury. This change should be communicated to the surgical team immediately.
- **Troubleshooting:** If a significant change occurs, surgical maneuvers should be paused or modified. For instance, if the change occurs during medial retraction, the pressure should be

released. The goal is to see the SNAP return to baseline.[9][10]

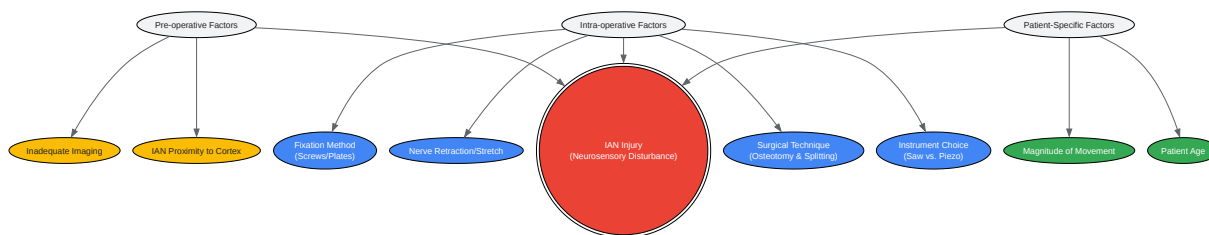
Protocol 2: Postoperative Neurosensory Assessment

Objective: To quantitatively and qualitatively assess the function of the IAN and track recovery following **BSSO**.

Methodology: This protocol involves a battery of tests performed at baseline (preoperatively) and at set postoperative intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).[19]

- Subjective Assessment: Patients complete a questionnaire about their perception of sensation in the chin and lower lip, noting any numbness, tingling, or pain.[19]
- Objective Sensory Testing:
 - Static Light Touch: A cotton wisp is used to touch the skin lightly. The patient, with eyes closed, indicates when they feel the touch. This tests large myelinated A-beta fibers.[19]
 - Two-Point Discrimination: A caliper with two points is applied to the skin. The minimum distance at which the patient can perceive two distinct points is recorded. This also assesses A-beta fibers.[19]
 - Nociception (Pin Prick): A sharp probe is used to assess the perception of pain. This tests small myelinated A-delta and unmyelinated C fibers.[19][20]
 - Thermoreception: Hot and cold stimuli are applied to the skin to assess temperature sensation, mediated by A-delta and C fibers.[19]
- Electrophysiological Testing (Optional): For more detailed analysis, trigeminal somatosensory evoked potentials (TSEP) can be used to objectively measure nerve conduction, though this requires specialized equipment.[3]

Visualizations



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